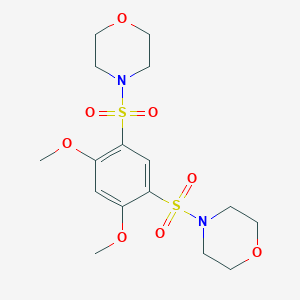![molecular formula C11H8N2O2S B275740 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one, also known as rhodomyrtone, is a natural antibiotic compound that is found in the leaves of the Rhodomyrtus tomentosa plant. This compound has gained attention in recent years due to its potent antimicrobial properties and potential applications in the field of medicine. In
作用机制
The mechanism of action of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is not fully understood, but it is believed to disrupt the bacterial cell membrane, leading to cell death. It has also been found to inhibit the production of bacterial toxins and biofilms, which are important virulence factors for many pathogenic bacteria.
Biochemical and Physiological Effects:
Rhodomyrtone has been found to have low toxicity and is well-tolerated by animal models. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Rhodomyrtone has several advantages for lab experiments, including its potent antimicrobial properties, low toxicity, and ability to inhibit bacterial toxins and biofilms. However, its high cost and limited availability may be a limitation for some researchers.
未来方向
There are several future directions for research on 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one, including:
1. Further studies on the mechanism of action to better understand how 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one disrupts bacterial cell membranes.
2. Development of more cost-effective synthesis methods to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in larger quantities.
3. Investigation of the potential applications of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the treatment of inflammatory diseases.
4. Exploration of the potential use of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria.
5. Investigation of the potential use of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the food industry as a natural preservative.
Conclusion:
In conclusion, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is a promising natural antibiotic compound with potent antimicrobial properties and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields. With continued research, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one may prove to be a valuable addition to the arsenal of antibiotics available to combat antibiotic-resistant bacteria.
合成方法
Rhodomyrtone can be extracted from the leaves of the Rhodomyrtus tomentosa plant, but this method is not cost-effective. Therefore, several synthetic methods have been developed to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the laboratory. One such method involves the use of 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde as starting materials, which are then subjected to a series of chemical reactions to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one.
科学研究应用
Rhodomyrtone has been shown to have potent antimicrobial properties against a wide range of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to be effective against fungi and viruses. Therefore, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one has potential applications in the field of medicine as an alternative to conventional antibiotics.
属性
分子式 |
C11H8N2O2S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one |
InChI |
InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15) |
InChI 键 |
NUEZBCKNVWZLJA-UHFFFAOYSA-N |
手性 SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O |
规范 SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)




![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


